2-Amino-5-bromopyridine
Overview
Description
2-Amino-5-bromopyridine is a brominated aromatic amine reagent . It is used for labeling of model reducing-end oligosaccharides via reductive amination .
Synthesis Analysis
This compound has been used in the synthesis of polycyclic azaarenes . It has also been used to prepare 2-amino-5-bromopyridinium 3-aminobenzoate salt .Molecular Structure Analysis
The empirical formula of this compound is C5H5BrN2 and its molecular weight is 173.01 . The SMILES string representation is Nc1ccc(Br)cn1 .Chemical Reactions Analysis
This compound has been used in the preparation of 2-amino-5-bromopyridinium 3-aminobenzoate salt . It has also been used in the synthesis of polycyclic azaarenes .Physical and Chemical Properties Analysis
This compound is a solid with a melting point of 133-138 °C . It is soluble in methanol, chloroform, and ethyl acetate, and slightly soluble in water .Scientific Research Applications
Electrocatalytic Carboxylation
2-Amino-5-bromopyridine has been utilized in electrocatalytic carboxylation with CO2 in an ionic liquid to produce 6-aminonicotinic acid. This process avoids the use of volatile, toxic solvents and catalysts, and achieved a yield of 75% with 100% selectivity under optimized conditions (Feng et al., 2010).
Synthesis of Derivatives
The compound is a key intermediate in synthesizing various pharmaceutical and chemical derivatives. For instance, its conversion into 2-amino-6-bromopyridine has been explored, with a focus on reaction conditions and yield optimization (Xu Liang, 2010).
Catalyzed Amination
This compound is used in amination reactions catalyzed by palladium-xantphos complexes, showing high yields and excellent chemoselectivity (Jianguo Ji et al., 2003).
Building Blocks for Chelating Ligands
It serves as a building block for creating sophisticated chelating ligands with a 2,2′-bipyridine core. This involves various coupling procedures and demonstrates the compound's versatility in synthesis (Hapke et al., 2007).
Vibrational Spectra Analysis
The vibrational spectra and molecular structure of this compound have been studied extensively, providing valuable insights into its electronic and structural characteristics (Sundaraganesan et al., 2003).
Copper-Catalyzed Amination
It is used in copper-catalyzed amination reactions, showcasing high efficiency and yield under mild conditions (Lang et al., 2001).
Mechanism of Action
Target of Action
2-Amino-5-bromopyridine is a brominated aromatic amine reagent . It is primarily used for labeling of model reducing-end oligosaccharides via reductive amination . The primary targets of this compound are therefore reducing-end oligosaccharides.
Mode of Action
The compound interacts with its targets through a process known as reductive amination . In this process, the bromine atom in the this compound structure can participate in various coupling reactions, acting as an electrophile in palladium-catalyzed coupling reactions .
Biochemical Pathways
The compound is involved in the synthesis of polycyclic azaarenes . It has been used to study the hydrogen-bonding patterns in the this compound benzoic acid (1/1) cocrystal . It has also been used in the synthesis of 2-amino-5-bromopyridinium 3-aminobenzoate salt and polycyclic azaarenes .
Pharmacokinetics
It is known that the compound is soluble in methanol, chloroform, and ethyl acetate, and slightly soluble in water .
Result of Action
The result of the action of this compound is the formation of labeled reducing-end oligosaccharides . This labeling allows for the study and identification of these oligosaccharides in various biochemical processes.
Safety and Hazards
Future Directions
2-Amino-5-bromopyridine has potential applications in the field of optical signal processing, color displays, frequency conversion, photonics, laser remote sensing, organic superconductors, molecular electronics, electro-optical amplitude modulation, high-density optical data storage, ultra-compact lasers, optical switching, optical parametric generation, and biophotonics .
Biochemical Analysis
Biochemical Properties
The structure of 2-Amino-5-bromopyridine allows it to participate in various organic transformations. For instance, the bromine atom in the structure can participate in various coupling reactions, acting as an electrophile in palladium-catalyzed coupling reactions .
Molecular Mechanism
The molecular mechanism of this compound is largely dependent on the specific reactions it is involved in. In palladium-catalyzed coupling reactions, for example, the bromine atom reacts with nucleophiles such as organoboron compounds or alkynes to form coupled products .
Properties
IUPAC Name |
5-bromopyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrN2/c6-4-1-2-5(7)8-3-4/h1-3H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGOLHUGPTDEKCF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrN2 | |
Record name | 2-amino-5-bromopyridine | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022144 | |
Record name | 2-Amino-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1072-97-5 | |
Record name | 2-Amino-5-bromopyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-97-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromopyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072975 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1072-97-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26282 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Amino-5-bromopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5022144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-2-pyridylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.746 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-AMINO-5-BROMOPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5QE8XW52U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Amino-5-bromopyridine?
A: this compound has the molecular formula C5H5BrN2 and a molecular weight of 173.01 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A: Researchers frequently employ techniques such as IR, UV–Vis, 1H NMR, and 13C NMR spectroscopy to characterize this compound and its derivatives. [, , , , ]
Q3: Are there any notable structural features of this compound revealed by crystallographic studies?
A: X-ray diffraction analyses reveal that this compound often participates in halogen bonding interactions. For example, in trezimide and tennimide macrocycles, the bromine atom engages in short C–Br⋯OCcarbonyl and C–Br⋯Naromatic halogen bonds, influencing the supramolecular assembly of these structures. []
Q4: Can this compound be used as a building block for synthesizing other compounds?
A: Absolutely. This compound serves as a valuable starting material for constructing a diverse range of compounds. For instance, it acts as a precursor in synthesizing substituted pyridine derivatives through reactions like the one-pot three-component interaction with ylidenecyanoacetamides (or ylidenemalononitriles), malononitrile, and (S)-(-)-1-phenylethylamine. []
Q5: Is the bromine atom in this compound easily substituted?
A: The reactivity of the bromine atom can be influenced by reaction conditions and catalysts. Studies have shown that palladium-catalyzed amination of 2,5-dibromopyridine selectively substitutes the bromine at the 2-position, yielding this compound as the major product. []
Q6: Are there methods for regioselectively functionalizing this compound?
A: Yes, a combination of directed metalation and halogen/magnesium exchange reactions can be employed to achieve regioselective functionalization of this compound at different ring positions. []
Q7: Does this compound have any known biological activity?
A: While this compound itself might not possess potent biological activity, it serves as a crucial building block for synthesizing biologically relevant molecules. One example is its use in preparing pyridine C-nucleoside phosphoramidites, which are valuable tools for investigating the role of cytosine in RNA. []
Q8: Can this compound be incorporated into metal complexes?
A: Yes, it readily coordinates with metal ions. Research demonstrates the synthesis of copper(II) and cobalt(II) complexes using this compound as a ligand. These complexes exhibit interesting spectroscopic and magnetic properties. []
Q9: Are there any potential applications of this compound-containing metal complexes?
A: Palladium complexes incorporating pyridine ligands substituted with this compound have shown promise as potential anti-hepatocellular carcinoma agents against human HepG2 cells. []
Q10: How is computational chemistry used to study this compound?
A: Computational methods, including DFT calculations, are employed to investigate various aspects of this compound, such as predicting the regioselectivity of reactions involving this compound. These calculations can provide insights into the electronic factors governing reactivity. []
Q11: What are the environmental implications of using this compound?
A: While specific data on the environmental impact of this compound might be limited, it's crucial to consider its potential effects and explore strategies for responsible waste management and recycling. Research into biodegradable alternatives could contribute to mitigating any negative environmental impacts. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.